Ethyl 1-(azidoacetyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(azidoacetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C10H16N4O3 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Ethyl 1-(azidoacetyl)piperidine-4-carboxylate derivatives have been studied for their antibacterial properties. For example, derivatives containing azinane and 1,3,4-oxadiazole heterocyclic cores have shown moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains, with certain compounds demonstrating potent antibacterial activities (Kashif Iqbal et al., 2017). Another study synthesized similar compounds to assess their efficacy as antibacterial agents, with some compounds showing significant effectiveness (A. Sattar et al., 2016).
Anticancer Potential
Compounds derived from this compound have been evaluated for their anticancer potential. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Some synthesized compounds showed strong anticancer properties, suggesting the need for further in vivo studies to explore their therapeutic usefulness (A. Rehman et al., 2018).
Enzyme Inhibition
This compound derivatives have been synthesized and evaluated for their enzyme inhibition activities. One study synthesized a series of derivatives and screened them for acetylcholinesterase and butyrylcholinesterase enzyme inhibition activities. The compounds demonstrated significant potential as inhibitors, indicating potential applications in treating conditions related to these enzymes (H. Khalid et al., 2014).
Immune Potentiating Agent
This compound derivatives have also been investigated as immune potentiating agents. For instance, a compound synthesized from ethyl nipecotate showed potential as an investigational agent for stimulating immune cells, which could be useful in preventing infectious diseases in livestock (Xiao Xia Sun et al., 2013).
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of various heterocyclic compounds, which have diverse applications in medicinal chemistry. Studies have demonstrated its utility in synthesizing compounds like thiazole-aminopiperidine hybrids, which are explored as inhibitors for Mycobacterium tuberculosis GyrB, showing potential in the treatment of tuberculosis (V. U. Jeankumar et al., 2013).
Properties
IUPAC Name |
ethyl 1-(2-azidoacetyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-2-17-10(16)8-3-5-14(6-4-8)9(15)7-12-13-11/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHWCORQODGOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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